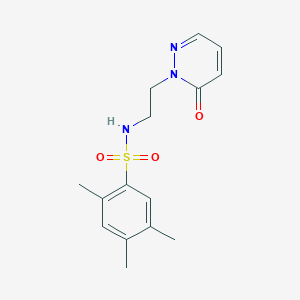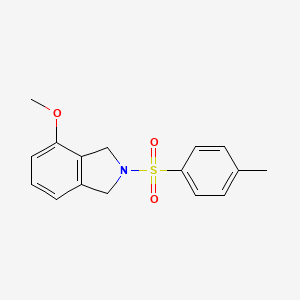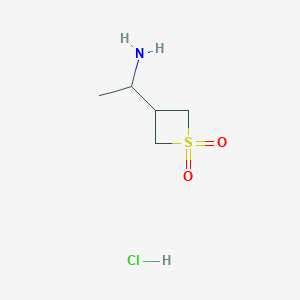
2,4,5-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as TMEBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TMEBS is a sulfonamide derivative that has been synthesized using a unique method, and its properties and effects have been extensively studied in the laboratory setting.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Study 1: Arylazopyrazole pyrimidone clubbed heterocyclic compounds, including derivatives of benzenesulfonamide, were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. The study aimed to explore the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
Anticancer Activity
- Study 2: Novel pyridazinone derivatives bearing benzenesulfonamide moiety were synthesized and evaluated for their anticancer activity toward human cancer cell lines. The findings suggest the potential of these compounds in developing new anticancer agents (Rathish et al., 2012).
Enzyme Inhibition and Potential Therapeutic Applications
- Study 3: New benzenesulfonamide derivatives demonstrated significant enzyme inhibition activities, which could be crucial for the development of therapeutic agents targeting various diseases, including cancer and microbial infections (Gul et al., 2016).
Synthetic Applications and Chemical Properties
- Study 4: The synthesis and application of metalated sulfonamides in heterocyclic synthesis were discussed, highlighting the versatility of benzenesulfonamide derivatives in organic synthesis and potential drug development (Familoni, 2002).
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-9-13(3)14(10-12(11)2)22(20,21)17-7-8-18-15(19)5-4-6-16-18/h4-6,9-10,17H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJXWRGBURGCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2478533.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2478535.png)




![6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2478544.png)
![4-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2478545.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2478549.png)